3-benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
The molecule features a benzyl group at position 3, a 4-chlorobenzylthio moiety at position 2, and a phenyl substituent at position 5. Such substitutions are designed to modulate electronic, steric, and pharmacokinetic properties, often targeting enzyme inhibition (e.g., kinases or dehydrogenases) .
Properties
IUPAC Name |
3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3OS/c27-21-13-11-19(12-14-21)17-32-26-29-23-22(20-9-5-2-6-10-20)15-28-24(23)25(31)30(26)16-18-7-3-1-4-8-18/h1-15,28H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESXOVJNBYCRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on substituent effects, synthesis yields, physical properties, and biological relevance.
Physical and Spectroscopic Properties
- Melting Points: Analogs with nitro or fluorinated groups (e.g., 2b, 2c, 13g) exhibit higher melting points (>200°C) compared to non-halogenated derivatives, suggesting stronger intermolecular interactions .
- HRMS Data : The target compound’s molecular formula (C27H21ClN3OS) aligns with analogs in and , where HRMS confirmed structural integrity within 0.003 ppm error .
Data Table: Key Properties of Comparable Compounds
Critical Analysis of Substituent Effects
- Chlorine vs. Fluorine : The 4-chlorobenzylthio group in the target compound may offer a balance between lipophilicity and metabolic stability compared to fluorinated analogs (e.g., 13g), which prioritize electronic effects .
- Thioether vs.
- Synthetic Challenges : Lower yields in fluorinated analogs (21–22% in ) versus nitro-substituted derivatives (82–83% in ) suggest steric or electronic factors influence reaction efficiency .
Preparation Methods
Palladium-Catalyzed Alkyne Cyclization
The pyrrolo[3,2-d]pyrimidinone scaffold can be constructed via palladium-catalyzed cross-coupling, as demonstrated by the synthesis of analogous systems. Starting with 4-iodo-6-methoxy-5-nitropyrimidine, a Sonogashira coupling with trimethyl(tributylstannylethynyl)silane introduces a silyl-protected alkyne. Subsequent deprotection and cyclization under acidic conditions yield the fused pyrrolo ring. For the target compound, substitution at the 7-position with a phenyl group necessitates the use of a pre-functionalized pyrimidine intermediate.
Key Reaction Parameters
Microwave-Assisted Multicomponent Assembly
Microwave irradiation accelerates the formation of pyrrolo-pyrimidinone derivatives via a one-pot, three-component reaction. Combining 5-aminouracil, 1,3-diketones, and substituted glyoxals in acetic acid under microwave conditions (100°C, 20 minutes) facilitates simultaneous cyclization and functionalization. Adapting this method, phenyl glyoxal monohydrate and 4-chlorobenzylthio-modified diketones could yield the desired core with appropriate substitutions.
Optimized Conditions
Benzyl Group Functionalization at the 3-Position
Alkylation of Pyrimidinone Nitrogen
The 3-benzyl group is introduced via N-alkylation using benzyl bromide. Deprotonation of the pyrrolo[3,2-d]pyrimidinone nitrogen with sodium hydride in tetrahydrofuran, followed by addition of benzyl bromide, affords the substituted product.
Procedure
Reductive Amination
For substrates with sensitive functional groups, reductive amination offers a milder alternative. Condensation of pyrrolo[3,2-d]pyrimidinone with benzaldehyde in the presence of sodium cyanoborohydride selectively reduces the imine intermediate.
Optimization
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Core Synthesis Methods
| Method | Catalyst/Solvent | Temperature/Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Palladium Cross-Coupling | Pd(PPh₃)₄/THF | 80°C, 12 h | 68–72 | 95 |
| Microwave Multicomponent | Acetic acid/H₂O | 100°C, 20 min | 85–90 | 98 |
Table 2. Thioether Installation Strategies
| Method | Reagent | Base/Solvent | Yield (%) | Selectivity |
|---|---|---|---|---|
| Nucleophilic Substitution | 4-Cl-BnBr | K₂CO₃/DMF | 78–82 | High |
| Thiol-Ene Reaction | 4-Cl-BnSH, AIBN | Toluene | 65–70 | Moderate |
Challenges and Optimization Strategies
Regioselectivity in Pyrrolo Ring Formation
Competing cyclization pathways during core synthesis may yield regioisomeric byproducts. Employing electron-deficient pyrimidine precursors and low-temperature conditions minimizes undesired pathways.
Purification of Thioether Derivatives
Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates thioether-containing compounds from unreacted starting materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
